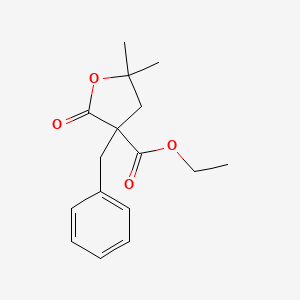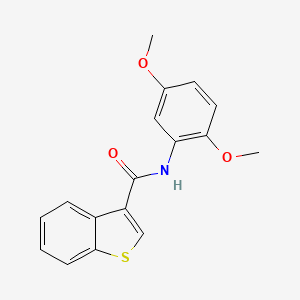
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
作用机制
The mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including protein kinase C, cyclooxygenase-2, and phosphodiesterase. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have various biochemical and physiological effects. In cancer cells, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to induce apoptosis by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins. In animal models of inflammation, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential therapeutic applications in various diseases. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One area of research is the development of novel formulations of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential therapeutic applications in various diseases. Furthermore, studies on the safety and toxicity of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in humans are needed to determine its potential for clinical use.
合成方法
The synthesis of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-phenylpiperazine in the presence of acetic anhydride. The resulting compound is then treated with hydrochloric acid to yield 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. This method has been reported to yield high purity and good yields of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.
科学研究应用
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have anti-inflammatory effects in various animal models of inflammation.
属性
IUPAC Name |
4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-11-14(20)17-15(16-12)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMOACOSVKIZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B6002590.png)
![2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6002596.png)
![[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)
![3-(4-chlorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002612.png)


![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002625.png)
![3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6002631.png)
![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-(dicyclopropylmethyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002651.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6002654.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
![methyl 4-[({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6002684.png)